7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one
Description
This compound is a substituted 4H-chromen-4-one derivative characterized by:
- A 6-chloro-1,3-benzodioxol-5-yl methoxy group at position 7, introducing steric bulk and electron-withdrawing effects.
- A methyl group at position 2, enhancing lipophilicity.
- A phenoxy group at position 3, contributing to π-π stacking interactions.
Structural analogs and synthesis methods from historical and contemporary studies provide a basis for comparison.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO6/c1-14-24(31-16-5-3-2-4-6-16)23(26)18-8-7-17(10-20(18)30-14)27-12-15-9-21-22(11-19(15)25)29-13-28-21/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJMDIABQCHDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-1,3-benzodioxole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the phenoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
Chemistry
In chemistry, 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
This compound has shown promise in biological and medicinal research, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development .
Industry
In industry, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Core Structure
The 4H-chromen-4-one core is shared among analogs, but substituent positions vary significantly:
Key Observations :
- Position 7 vs. Position 2/4: The target compound’s benzodioxol-methoxy group at position 7 contrasts with analogs like FDB016658 (position 2).
- Core Structure: Chromanones () lack the conjugated ketone of chromen-4-ones, reducing aromatic stability. The 4H-chromene derivatives () are non-ketonic, influencing redox properties .
Physicochemical Properties
Melting points and solubility trends inferred from substituent effects:
Key Observations :
- The chloro substituent in the target compound likely reduces melting points compared to non-chlorinated benzodioxol derivatives due to disrupted crystallinity .
- Phenoxy vs.
Biological Activity
The compound 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article summarizes the research findings related to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chromenone core .
- A benzodioxole moiety .
- A phenoxy group .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19ClO5 |
| Molecular Weight | 386.83 g/mol |
| CAS Number | 405919-56-4 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria and certain fungi.
Research Findings:
In a study assessing the antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action:
The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
The biological activities of This compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest: Interference with cell cycle progression.
- Cytokine Modulation: Inhibition of inflammatory cytokine release.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
This compound can be compared with other benzodioxole derivatives known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| 1,3-Benzodioxole | Anticancer |
| Indole Derivatives | Antimicrobial |
| Chromenone Derivatives | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
